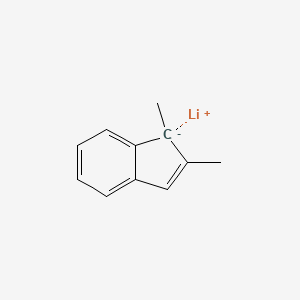![molecular formula C26H18Br2Cl2N2Ni B6298016 1,2-Diphenyl-1,2-Bis[(N-2-chlorophenyl)imino]ethane-nickel(II)-dibromide CAS No. 616895-48-8](/img/structure/B6298016.png)
1,2-Diphenyl-1,2-Bis[(N-2-chlorophenyl)imino]ethane-nickel(II)-dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diphenyl-1,2-bis[(N-2-chlorophenyl)imino]ethane-nickel(II)-dibromide, also known as Ni(DPC)2Br2, is an organometallic compound that is widely used in organic synthesis. It is a strong reducing agent, and is often used in the synthesis of various organic molecules, including aromatic compounds, heterocyclic compounds, and polymers. Ni(DPC)2Br2 is a versatile reagent and has been used in a variety of applications, including in the preparation of a wide range of organic compounds, in the synthesis of polymers, and in the development of new catalytic systems.
Scientific Research Applications
1,2-Diphenyl-1,2-Bis[(N-2-chlorophenyl)imino]ethane-nickel(II)-dibromide(DPC)2Br2 has been used for a variety of scientific research applications. It is a strong reducing agent, and has been used in the reduction of aromatic nitro compounds and in the synthesis of various organic molecules, including heterocyclic compounds and polymers. 1,2-Diphenyl-1,2-Bis[(N-2-chlorophenyl)imino]ethane-nickel(II)-dibromide(DPC)2Br2 has also been used in the development of new catalytic systems, and in the preparation of a wide range of organic compounds.
Mechanism of Action
1,2-Diphenyl-1,2-Bis[(N-2-chlorophenyl)imino]ethane-nickel(II)-dibromide(DPC)2Br2 is a strong reducing agent, and is believed to act by the transfer of electrons from the nickel center to the substrate. The mechanism of reduction is thought to involve the formation of a 1,2-Diphenyl-1,2-Bis[(N-2-chlorophenyl)imino]ethane-nickel(II)-dibromide(DPC)2Br2-substrate complex, in which the substrate is bound to the nickel center through the coordination of the bromide ligands. This complex then undergoes a series of electron transfer reactions, resulting in the reduction of the substrate.
Biochemical and Physiological Effects
1,2-Diphenyl-1,2-Bis[(N-2-chlorophenyl)imino]ethane-nickel(II)-dibromide(DPC)2Br2 is not known to have any adverse biochemical or physiological effects. It is generally regarded as a safe reagent and is widely used in organic synthesis.
Advantages and Limitations for Lab Experiments
1,2-Diphenyl-1,2-Bis[(N-2-chlorophenyl)imino]ethane-nickel(II)-dibromide(DPC)2Br2 is a versatile reagent and has several advantages for use in lab experiments. It is a strong reducing agent, and is capable of reducing a wide range of substrates. It is also relatively easy to synthesize and purify, and is stable under a variety of conditions. However, 1,2-Diphenyl-1,2-Bis[(N-2-chlorophenyl)imino]ethane-nickel(II)-dibromide(DPC)2Br2 is not soluble in water and can be difficult to work with in aqueous solutions.
Future Directions
1,2-Diphenyl-1,2-Bis[(N-2-chlorophenyl)imino]ethane-nickel(II)-dibromide(DPC)2Br2 has a wide range of potential applications in scientific research. It could be used in the development of new catalytic systems, in the synthesis of organic molecules, and in the preparation of a wide range of organic compounds. It could also be used in the study of biochemical and physiological processes, and in the development of new drugs and treatments. In addition, 1,2-Diphenyl-1,2-Bis[(N-2-chlorophenyl)imino]ethane-nickel(II)-dibromide(DPC)2Br2 could be used in the development of new materials and in the synthesis of polymers.
Synthesis Methods
1,2-Diphenyl-1,2-Bis[(N-2-chlorophenyl)imino]ethane-nickel(II)-dibromide(DPC)2Br2 is typically synthesized by the reaction of N,N-diphenyl-2-chloroiminobenzene (DPC) and nickel(II) bromide in dimethylformamide (DMF). The reaction is typically carried out at room temperature and is complete within a few hours. The product is then purified by recrystallization from a mixture of ethanol and water.
properties
IUPAC Name |
N,N'-bis(2-chlorophenyl)-1,2-diphenylethane-1,2-diimine;dibromonickel |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18Cl2N2.2BrH.Ni/c27-21-15-7-9-17-23(21)29-25(19-11-3-1-4-12-19)26(20-13-5-2-6-14-20)30-24-18-10-8-16-22(24)28;;;/h1-18H;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFMEDKQIGSFCM-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2Cl)C(=NC3=CC=CC=C3Cl)C4=CC=CC=C4.[Ni](Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18Br2Cl2N2Ni |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Diphenyl-1,2-Bis[(N-2-chlorophenyl)imino]ethane-nickel(II)-dibromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(III) trichloride](/img/structure/B6297937.png)
![{2,6-Bis[1-(N-2-methylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297938.png)

![{2,6-Bis[1-(N-2-propylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6297952.png)
![2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride](/img/structure/B6297966.png)
![{2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6297969.png)

![{2,6-Bis[1-(N-2-ethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297982.png)

![2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(III) chloride](/img/structure/B6297999.png)
![[2,4-Bis(N-4-bromophenylimino)pentane]-bis(thf)-chromium(II)-dichloride](/img/structure/B6298004.png)
![{2,6-Bis[1-(N-2,6-diisopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6298009.png)
![1,2-Diphenyl-1,2-Bis[(N-2-bromophenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298025.png)
![3,4-Bis[(N-5-chloro-2-methylphenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298042.png)